molecular formula C9H9NO4 B195666 Ethyl 4-nitrobenzoate CAS No. 99-77-4

Ethyl 4-nitrobenzoate

Cat. No. B195666
CAS RN: 99-77-4
M. Wt: 195.17 g/mol
InChI Key: PHWSCBWNPZDYRI-UHFFFAOYSA-N
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Patent
US07253154B2

Procedure details

Ethyl 4-nitrobenzoate (50.0 g, 256 mmol) and potassium cyanide (51.2 g, 786 mmol) were added to DMSO (380 mL), stirred at 100° C. for 4 hours, and cooled to room temperature. DMSO was distilled off, and to the residue was added ice-water (200 mL). The aqueous residue was washed with ethyl acetate (100 mL). To the mixture was added conc. hydrochloric acid, to change the pH of the mixture to 1. The mixture was then extracted with ethyl acetate (200 mL), washed with aqueous saturated brine (50 mL), dried over anhydrous sodium sulfate, and placed under reduced pressure to distill the solvent off. There was obtained 51.4 g of ethyl 3-cyano-4-hydroxybenzoate as a crude product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][CH:5]=1)([O-])=O.[C-:15]#[N:16].[K+].CS(C)=[O:20]>>[C:15]([C:5]1[CH:6]=[C:7]([CH:13]=[CH:14][C:4]=1[OH:20])[C:8]([O:10][CH2:11][CH3:12])=[O:9])#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
51.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
380 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
DMSO was distilled off
ADDITION
Type
ADDITION
Details
to the residue was added ice-water (200 mL)
WASH
Type
WASH
Details
The aqueous residue was washed with ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
To the mixture was added conc. hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with aqueous saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
to distill the solvent off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OCC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.